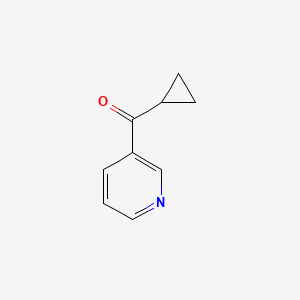
Cyclopropyl(3-pyridinyl)methanone
Übersicht
Beschreibung
“Cyclopropyl(3-pyridinyl)methanone” is a chemical compound with the empirical formula C9H9NO . It has a molecular weight of 147.17 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “Cyclopropyl(3-pyridinyl)methanone” is O=C(C1=CC=CN=C1)C2CC2 . The InChI is 1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 .
Physical And Chemical Properties Analysis
“Cyclopropyl(3-pyridinyl)methanone” is a solid compound . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources.
Wissenschaftliche Forschungsanwendungen
Synthesis and Medicinal Chemistry
Synthesis of Ciproxifan
Cyclopropyl(3-pyridinyl)methanone derivatives have been synthesized for use as histamine H3 receptor antagonists, exemplified by ciproxifan, which shows potential in treating CNS disorders and obesity (Stark, 2000).
Development of Anti-mycobacterial Agents
These compounds have been evaluated for their anti-tubercular activities, showing promise as novel therapeutic agents against tuberculosis (Dwivedi et al., 2005).
Anticancer and Antituberculosis Studies
Certain cyclopropyl(3-pyridinyl)methanone derivatives have shown efficacy in vitro against human breast cancer cell lines and Mycobacterium tuberculosis, highlighting their potential in cancer and tuberculosis treatment (Mallikarjuna, Padmashali, & Sandeep, 2014).
Chemical Synthesis and Combinatorial Chemistry
One-Pot Synthesis for Combinatorial Scaffolds
Efficient, high-yield one-pot synthesis methods have been developed for cyclopropyl phenyl methanones, which serve as scaffolds in combinatorial chemistry for creating a variety of structurally diverse compounds (Grover et al., 2004).
Creation of Antitubercular and Antimalarial Agents
Synthesized cyclopropyl methanone derivatives have displayed significant in vitro activities against Mycobacterium tuberculosis and Plasmodium falciparum, suggesting their utility in antitubercular and antimalarial therapies (Ajay et al., 2010).
Material Science and Catalysis
Supramolecular Architectures
These compounds have been used in creating complex molecular architectures, such as dinuclear metallacyclic and zigzag-chain structures, highlighting their role in the development of new materials and catalysts (Wan et al., 2013).
Catalytic Applications
Cyclopropyl methanone derivatives have been employed in Brønsted acid-catalyzed reactions, demonstrating their potential in synthetic organic chemistry and catalysis (Mothe et al., 2011).
Safety And Hazards
Eigenschaften
IUPAC Name |
cyclopropyl(pyridin-3-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c11-9(7-3-4-7)8-2-1-5-10-6-8/h1-2,5-7H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEZHRMMVHKXDSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)C2=CN=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20341245 | |
| Record name | Cyclopropyl(3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropyl(3-pyridinyl)methanone | |
CAS RN |
24966-13-0 | |
| Record name | Cyclopropyl(3-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20341245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

